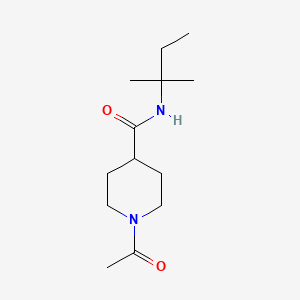

![molecular formula C13H16N2O2 B7501191 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)

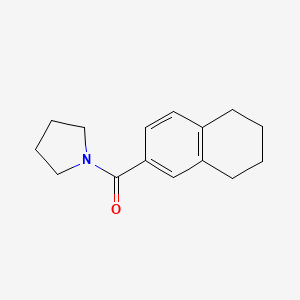

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

Aplicaciones Científicas De Investigación

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutations, which account for approximately 50% of acquired resistance to first- and second-generation EGFR TKIs. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has shown promising results in treating brain metastases, which are a common complication of NSCLC.

Mecanismo De Acción

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide selectively targets and irreversibly binds to the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. This binding inhibits the activity of EGFR and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis of cancer cells.

Biochemical and Physiological Effects:

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been shown to significantly reduce tumor size and prolong progression-free survival in NSCLC patients with T790M mutations. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has a favorable safety profile compared to first- and second-generation EGFR TKIs, with fewer adverse events such as skin rash and diarrhea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide in lab experiments is its high selectivity and potency towards mutated EGFR, which allows for more accurate and specific results. However, one limitation is that N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide is not effective in treating NSCLC patients with EGFR wild-type or other mutations, which limits its applicability in certain research areas.

Direcciones Futuras

For N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in treating other types of cancers with EGFR mutations, and developing new generations of EGFR TKIs with improved efficacy and safety profiles. Additionally, further studies are needed to understand the mechanisms of acquired resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide and to develop strategies to overcome this resistance.

Métodos De Síntesis

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(azetidin-1-yl)-2-oxoethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Propiedades

IUPAC Name |

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10-3-5-11(6-4-10)13(17)14-9-12(16)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDZXKDXZFCUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)

![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)

![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)

![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)